molecular formula C19H14ClNO B5104747 1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B5104747
M. Wt: 307.8 g/mol
InChI Key: DWMILJMAHCXLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization to form the quinoline ring. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or employing different solvents and catalysts.

Chemical Reactions Analysis

1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, resulting in the formation of substituted quinoline derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Due to its potential therapeutic effects, it is studied for its role in treating various diseases, including infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-chlorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be compared with other quinoline derivatives such as:

    4-(2-chlorophenyl)-9-hydroxypyrrolo[3,4-c]carbazole-1,3-(2H,6H)-dione: This compound is known for its inhibitory activity against certain kinases and is used in cancer research.

    Quinolin-2-yl-methanol derivatives: These compounds are used as chiral ligands in asymmetric synthesis and have applications in catalysis.

    Quinoxalin-2(1H)-ones: These compounds exhibit diverse biological activities and are used in medicinal chemistry for the development of new drugs.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of quinoline derivatives in scientific research and industry.

Properties

IUPAC Name

1-(2-chlorophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-16-8-4-3-7-14(16)15-11-18(22)21-17-10-9-12-5-1-2-6-13(12)19(15)17/h1-10,15H,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMILJMAHCXLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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